Cas no 1424702-33-9 (3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide)
![3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide structure](https://ja.kuujia.com/scimg/cas/1424702-33-9x500.png)
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide 化学的及び物理的性質
名前と識別子
-
- 1424702-33-9
- 3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide
- 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide
- Z1424672476
- EN300-26603347
-
- インチ: 1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21)/b11-9+
- InChIKey: XHZIKCOFSXQCHK-PKNBQFBNSA-N
- ほほえんだ: S(C1=CN(C)C(C)=N1)(NCCC(NS(/C=C/C1C=CC=CC=1)(=O)=O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 412.08751210g/mol
- どういたいしつりょう: 412.08751210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 734
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 144Ų
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603347-0.05g |
3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide |
1424702-33-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamideに関する追加情報
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide: A Comprehensive Overview
3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide, identified by the CAS number 1424702-33-9, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonylpropanamides, which are known for their versatile chemical properties and wide-ranging uses in drug development and material science.
The molecular structure of this compound is characterized by a sulfonyl group attached to a propanamide backbone, with a (1,2-dimethylimidazol-4-yl) substituent on one end and an (E)-styryl group on the other. The imidazole ring, a five-membered heterocyclic structure, contributes to the compound's stability and reactivity. Recent studies have highlighted the importance of such heterocyclic systems in enhancing the bioavailability and pharmacokinetic properties of drugs.
One of the most intriguing aspects of this compound is its potential in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl group is known to act as a bioisostere for carboxylic acids, offering improved pharmacokinetic profiles while maintaining biological activity.
Recent advancements in synthetic methodologies have enabled more efficient routes to this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances the scalability of production but also aligns with green chemistry principles by minimizing waste and energy consumption.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form stable amide bonds makes it a candidate for polymer synthesis, particularly in the development of high-performance polymers with tailored mechanical and thermal properties. Additionally, its photochemical properties have been investigated for potential use in optoelectronic devices.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation potential under various environmental conditions. These findings are essential for ensuring sustainable practices in its production and disposal.
In conclusion, 3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and promising properties make it a subject of continued research interest. As advancements in synthetic chemistry and materials science progress, this compound is likely to find even more innovative uses in the coming years.
1424702-33-9 (3-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]-N-[(E)-2-phenylethenyl]sulfonylpropanamide) 関連製品
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